molecular formula C6H12O2S2 B8495262 [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol

Cat. No.: B8495262
M. Wt: 180.3 g/mol
InChI Key: KRGJBPIZEJVDCR-UHFFFAOYSA-N
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Description

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with two hydroxymethyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1,4-dithiane and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with unique properties.

    Biology and Medicine:

    Industry: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo redox reactions. These properties make it a valuable intermediate in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A similar compound with a furan ring instead of a dithiane ring.

    5-Hydroxymethylfurfural: Another related compound with a furan ring and a hydroxymethyl group.

Uniqueness

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is unique due to its dithiane ring, which imparts different chemical properties compared to furan-based compounds. The presence of sulfur atoms in the ring can influence its reactivity and stability, making it suitable for specific applications that require these characteristics.

Properties

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol

InChI

InChI=1S/C6H12O2S2/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2

InChI Key

KRGJBPIZEJVDCR-UHFFFAOYSA-N

Canonical SMILES

C1C(SCC(S1)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-L flask equipped with a stirrer was charged with 450 g (1.7 mols) of 2,5-bis(acetoxymethyl)-1,4-dithian and 1500 mL of methanol, to which 314.6 g (3.7 mols) of sodium hydrogen carbonate was added with stirring. The mixture was heated to a temperature at which methanol served as the reflux, at which it was held for 5 hours. It was then cooled to room temperature and filtered to remove the residue. Then, the resultant filtrate was transferred to a 3-L flask equipped with a stirrer, to which 20 g of activated carbon was added. The mixture was again heated to a temperature at which methanol served as the reflux, at which it was held for 30 minutes, and then cooled to room temperature and filtered. The resultant filtrate was concentrated by an evaporator, to obtain a colorless, oily product. It was purified by silica gel chromatography with ethyl acetate/n-hexane as the development medium, to obtain 298 g (yield: 97%) of the 2,5-bis(hydroxymethyl)-1,4-dithian, represented by the formula (1-2). It had 99.9% of purity, as determined by gas chromatography.
Name
2,5-bis(acetoxymethyl)-1,4-dithian
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
314.6 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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